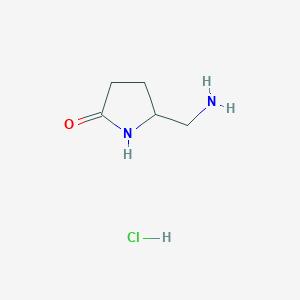

5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBDBOYWHDPFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556484 | |

| Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115307-13-6 | |

| Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS No: 115307-13-6). As a key building block in contemporary drug discovery, particularly in the synthesis of nootropic agents, a thorough understanding of its fundamental characteristics is paramount. This document consolidates critical data on its physicochemical properties, with a focus on its basicity, alongside detailed protocols for its synthesis, purification, and analytical characterization. The causality behind its selection in pharmaceutical development is explored, linking its structural features to its role as a versatile scaffold.

Introduction: The Significance of the Pyrrolidinone Scaffold

This compound belongs to the pyrrolidinone class of compounds, a structural motif of significant interest in medicinal chemistry. The pyrrolidinone ring is a core component of the racetam family of drugs, which are noted for their cognitive-enhancing, or nootropic, effects. The five-membered lactam structure provides a rigid backbone that can be strategically functionalized to interact with various biological targets. The presence of a basic aminomethyl group at the 5-position introduces a key site for protonation and further chemical modification, making this molecule a versatile intermediate in the synthesis of more complex pharmaceutical agents.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for both chemical reactions and biological assays. Its structural similarity to neurotransmitters has made it a valuable tool in the development of drugs targeting neurological disorders.[1] This guide will delve into the essential properties that underpin its utility.

Physicochemical and Basic Properties

The defining feature of this compound's basicity is the primary amine group. In its hydrochloride salt form, this amine is protonated, forming an ammonium ion. The equilibrium between the protonated and free base forms is fundamental to its behavior in solution and its reactivity.

Acid-Base Equilibrium

The acid-base equilibrium is crucial for:

-

Reaction pH control: The basicity of the free amine form dictates the necessary pH conditions for reactions where it acts as a nucleophile.

-

Solubility: The protonated hydrochloride salt is generally water-soluble, while the free base form is more soluble in organic solvents. This property is exploited during extraction and purification steps.

-

Biological Activity: The ionization state of the amine at physiological pH (around 7.4) can significantly influence its ability to cross biological membranes and interact with target receptors.

A [label="Protonated Form\n(Ammonium Hydrochloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Free Base Form\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label="+ OH⁻\n- H₂O\n- Cl⁻"]; B -> A [label="+ H⁺, Cl⁻"]; }

Physical Properties

A summary of the key physical properties of 5-(Aminomethyl)pyrrolidin-2-one and its hydrochloride salt is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | 5-(Aminomethyl)pyrrolidin-2-one | This compound | Reference(s) |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O | [2][3] |

| Molecular Weight | 114.15 g/mol | 150.61 g/mol | [3] |

| Appearance | - | White crystalline powder | [4] |

| Boiling Point | 313.9 ± 15.0 °C (Predicted) | Not available | [5] |

| Melting Point | Not available | Not available | [6] |

| Solubility | More soluble in organic solvents | More soluble in aqueous solutions | General chemical principles |

| Storage | - | 0-8 °C | [4] |

Note: The lack of a reported melting point suggests that the compound may decompose upon heating or that this data is not widely published.

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Start [label="5-(Azidomethyl)pyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reduction\n(e.g., Pd/C, H₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="5-(Aminomethyl)pyrrolidin-2-one\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Acidification\n(e.g., HCl in Ether)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="5-(Aminomethyl)pyrrolidin-2-one HCl", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> End; }

Synthesis of 5-(Aminomethyl)pyrrolidin-2-one (Free Base)

A common route to the free base involves the reduction of an azide precursor.[7]

Protocol: Reduction of 5-(Azidomethyl)pyrrolidin-2-one

-

Dissolution: Dissolve 5-(Azidomethyl)pyrrolidin-2-one in a suitable solvent, such as ethanol (EtOH).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-(Aminomethyl)pyrrolidin-2-one as an oil.

Causality: The palladium-catalyzed hydrogenation is a highly efficient and clean method for the reduction of azides to primary amines. The reaction proceeds under mild conditions and typically gives high yields of the desired product.

Conversion to the Hydrochloride Salt

The crude free base is then converted to its hydrochloride salt to improve its stability and handling properties.

Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 5-(Aminomethyl)pyrrolidin-2-one in a minimal amount of a suitable organic solvent in which the free base is soluble but the hydrochloride salt is not (e.g., diethyl ether or a mixture of methanol and diethyl ether).

-

Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the solid under vacuum to obtain the final product.

Causality: The use of an anhydrous HCl solution in an organic solvent is crucial to prevent the introduction of water, which could affect the crystallinity and purity of the final product. The choice of solvent is critical to ensure good precipitation and high recovery of the salt.

Purification by Recrystallization

For obtaining high-purity material, recrystallization is the preferred method.

Protocol: Recrystallization of this compound

-

Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt is sparingly soluble at room temperature but readily soluble at elevated temperatures. Isopropanol is often a good starting point for amine hydrochlorides.[8] A mixture of a polar solvent (like methanol or ethanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) can also be effective.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude hydrochloride salt until it just dissolves.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Causality: The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool, the desired compound crystallizes out, leaving the impurities behind in the solution.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features (in D₂O):

-

Pyrrolidinone Ring Protons: A series of multiplets corresponding to the protons on the pyrrolidinone ring. The proton at the chiral center (C5) will likely appear as a multiplet.

-

Aminomethyl Protons: A multiplet or a pair of doublets for the two protons of the -CH₂-NH₃⁺ group.

-

Ammonium Protons: The -NH₃⁺ protons may be visible as a broad singlet, although they often exchange with the D₂O solvent and may not be observed.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Carbonyl Carbon: A signal in the downfield region (typically >170 ppm) corresponding to the lactam carbonyl carbon.

-

Pyrrolidinone Ring Carbons: Signals for the four carbons of the pyrrolidinone ring.

-

Aminomethyl Carbon: A signal for the carbon of the -CH₂-NH₃⁺ group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected FTIR Peaks for the Hydrochloride Salt:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |

| ~3400-3250 | N-H Stretch | Lactam N-H | [9] |

| ~3000-2800 | N-H Stretch | Ammonium (-NH₃⁺) | [10] |

| ~1680 | C=O Stretch | Lactam Carbonyl | [9] |

| ~1600 | N-H Bend | Ammonium (-NH₃⁺) | [10] |

| ~1250-1020 | C-N Stretch | Aliphatic Amine/Lactam | [9] |

Causality: The formation of the ammonium salt leads to the appearance of characteristic broad N-H stretching bands in the 3000-2800 cm⁻¹ region and a bending vibration around 1600 cm⁻¹. These are distinct from the sharper N-H stretch of a free primary amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. For chiral molecules like 5-(Aminomethyl)pyrrolidin-2-one, chiral HPLC is necessary to determine the enantiomeric purity.

General Protocol for Chiral HPLC Method Development:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[11]

-

Mobile Phase Selection:

-

Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

-

Detection: UV detection is typically used, with the wavelength set to an appropriate value for the compound (often in the range of 210-220 nm for compounds lacking a strong chromophore).

-

Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.

Causality: Chiral separation by HPLC relies on the differential interaction of the enantiomers with the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric effects, leading to different retention times for the two enantiomers.

Applications in Drug Development: A Versatile Scaffold

The utility of this compound in drug development stems from its unique combination of structural features:

-

The Pyrrolidinone Core: This rigid scaffold provides a defined three-dimensional structure that can be used to orient functional groups in space for optimal interaction with biological targets.[12]

-

The Primary Amine: This functional group serves as a handle for further chemical elaboration. It can be acylated, alkylated, or used in other coupling reactions to build more complex molecules. In its protonated form, it can also participate in hydrogen bonding interactions with biological receptors.

-

Chirality: The chiral center at the 5-position allows for the synthesis of stereochemically pure compounds. This is critical in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Its role as a key intermediate in the synthesis of nootropic drugs like nebracetam highlights its importance.[13] The structural similarity of the pyrrolidinone ring to pyroglutamic acid, an endogenous amino acid, may contribute to its biological activity. The aminomethyl side chain allows for the introduction of various substituents that can modulate the compound's affinity and selectivity for different receptors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information. General handling guidelines include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable and versatile building block in pharmaceutical research and development. Its basicity, conferred by the primary aminomethyl group, is a key property that influences its reactivity, solubility, and biological interactions. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective use in the synthesis of novel therapeutic agents. The detailed protocols provided for its synthesis, purification, and analysis serve as a practical resource for researchers in the field. As the demand for new drugs targeting the central nervous system continues to grow, the importance of scaffolds like 5-(Aminomethyl)pyrrolidin-2-one is likely to increase.

References

- Nebracetam - Wikipedia. (n.d.).

- Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450.

- Wikipedia contributors. (2023, December 28). Nebracetam. In Wikipedia, The Free Encyclopedia.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 48.

- Topology of the Cell Membrane Interface for the Physical Re-Encoding of Neural Signals. (2026). Journal of the American Chemical Society.

- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.

- The infrared spectra of secondary amines and their salts. (2025).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).

- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- Recrystallization-2.doc.pdf. (n.d.).

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). Molecules, 27(15), 4987.

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).

- IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.

- PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- MySkinRecipes. (n.d.). (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride.

- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). International Journal of Scientific Research in Science and Technology.

- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. (2020).

- Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8527.

- Nebracetam (WEB 1881FU) Prevents N-Methyl-D-Aspartate Receptor-Mediated Neurotoxicity in Rat Striatal Slices. (1992). The Japanese Journal of Pharmacology.

- Effect of nebracetam on content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison with piracetam. (2000). Pharmacological Research.

- Labcompare. (n.d.). (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride from Aladdin Scientific Corporation.

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). Dalton Transactions.

- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2006). Magnetic Resonance in Chemistry.

Sources

- 1. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride [myskinrecipes.com]

- 2. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 173336-98-6 CAS MSDS ((R)-5-AMINOMETHYL-PYRROLIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 115307-13-6 [chemicalbook.com]

- 7. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Nefiracetam | C14H18N2O2 | CID 71157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nebracetam - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride, a versatile heterocyclic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical characterization, and key applications, grounding all claims in established scientific literature.

Introduction: The Strategic Importance of a Versatile Synthon

This compound is a hydrochloride salt of a substituted γ-lactam. Its structure, featuring a primary amine and a cyclic amide (lactam), makes it a strategically important intermediate in synthetic chemistry. The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1] This compound serves as a crucial starting material, particularly in the development of novel therapeutics targeting neurological disorders, owing to its structural resemblance to neurotransmitters like GABA and its utility as a precursor to nootropic agents.[2][3][4] Its value extends to being a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. All experimental work should begin with confirmation of the material's identity and a review of its physical characteristics to ensure appropriate handling and reaction conditions.

| Property | Value | Source(s) |

| IUPAC Name | 5-(aminomethyl)pyrrolidin-2-one;hydrochloride | [5] |

| CAS Number | 115307-13-6 (for racemate); 154148-69-3 (unspecified) | [2][6] |

| Molecular Formula | C₅H₁₀N₂O·HCl | [2][6] |

| Molecular Weight | 150.61 g/mol | [2][6] |

| Appearance | White crystalline powder | [2] |

| Storage Conditions | Store at 0-8 °C, sealed, dry | [2][3] |

| SMILES | C1CC(=O)NC1CN.Cl | [5] |

Note: Several CAS numbers appear in search results for related structures. It is critical to verify the specific CAS for the intended stereoisomer (R, S, or racemic) from the supplier's Certificate of Analysis.

Synthesis and Mechanistic Considerations

The synthesis of 5-(aminomethyl)pyrrolidin-2-one typically originates from readily available chiral precursors like L-pyroglutamic acid, which is derived from L-glutamic acid. A common and logical synthetic strategy involves the amidation of the carboxylic acid, followed by the reduction of the resulting amide or a nitrile intermediate.

A representative synthetic pathway involves the conversion of a suitable precursor, 5-(azidomethyl)pyrrolidin-2-one, to the target primary amine via catalytic hydrogenation.[7]

Causality in Synthesis:

-

Choice of Precursor: Using a precursor like 5-(azidomethyl)pyrrolidin-2-one is advantageous because the azide group is relatively unreactive under many conditions but can be selectively and cleanly reduced to a primary amine.

-

Catalytic Hydrogenation: This method, often employing a palladium on carbon (Pd/C) catalyst, is a high-yield, clean reaction.[7] The hydrogen gas catalytically reduces the azide to the amine, releasing nitrogen gas as the only byproduct, which simplifies purification.

-

Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt. This is a deliberate and common practice in pharmaceutical chemistry. The salt form generally imparts greater stability, improved crystallinity, and better solubility in aqueous media compared to the free base, which might be an oil and more susceptible to degradation.

Below is a diagram illustrating a generalized synthetic workflow from a precursor to the final, characterized product.

Caption: Generalized workflow for the synthesis and quality control of 5-(Aminomethyl)pyrrolidin-2-one HCl.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to provide a complete picture of the material's quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR provides a unique fingerprint based on the chemical environment of each proton.

Expected ¹H NMR Signals (Illustrative):

-

Pyrrolidinone Ring Protons: A series of multiplets between ~1.8-2.5 ppm.

-

C5-H Proton: A multiplet around ~3.5-3.8 ppm, coupled to the adjacent CH₂ groups.

-

Aminomethyl (CH₂-NH₃⁺) Protons: A multiplet or doublet of doublets around ~3.0-3.3 ppm.

-

Amide (N-H) Proton: A broad singlet typically downfield, ~7.5-8.5 ppm.

-

Ammonium (NH₃⁺) Protons: A broad singlet, often integrating to 3 protons, whose chemical shift is highly dependent on solvent and concentration.

Mass Spectrometry (MS)

MS provides the molecular weight of the free base, confirming the elemental composition. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion for the free base (C₅H₁₀N₂O, MW: 114.15) would be observed at m/z ≈ 115.08.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment. A reverse-phase method is typically employed.

Protocol: Purity Determination by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the amide chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of Mobile Phase A.

-

Acceptance Criterion: The main peak should represent ≥95% of the total integrated peak area.[2]

Rationale: The C18 column provides excellent retention for this polar compound. The TFA acts as an ion-pairing agent to improve peak shape. A gradient elution ensures that any impurities with different polarities are effectively separated from the main analyte peak.

Applications in Research and Development

The utility of this compound is broad, primarily serving as a key intermediate in pharmaceutical and biochemical research.[2][5]

Caption: Major application pathways for this compound.

-

Pharmaceutical Development: It is a foundational building block for synthesizing drugs targeting neurological disorders.[2] Its structure is often incorporated into molecules designed to enhance cognitive function or provide neuroprotection.[2] The (S)-enantiomer, in particular, is used in developing racetam-class memory enhancers and other neuroprotective agents.[4]

-

Biochemical Research: The compound is used in studies related to neurotransmitter activity, helping to elucidate the mechanisms of neuroactive compounds.[2][5]

-

Asymmetric Synthesis: The inherent chirality (when using an enantiomerically pure form) makes it a valuable tool for creating complex, stereospecific molecules.[2]

-

Other Industries: It also finds use as an intermediate in the synthesis of agrochemicals and specialty chemicals.[2]

Safety and Handling

While specific hazard data for the hydrochloride salt is limited, the free base is classified as causing severe skin burns, eye damage, and potential respiratory irritation.[8] Standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[2]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and enabling tool for innovation in medicinal chemistry and beyond. Its defined structure, accessible synthesis, and strategic functional groups provide a reliable starting point for the development of complex and biologically active molecules. The robust analytical protocols outlined herein ensure that researchers can proceed with confidence in the quality of their starting material, a critical and non-negotiable aspect of rigorous scientific investigation.

References

- This compound | 115307-13-6. J&K Scientific.

- This compound. Chem-Impex.

- This compound | 115307-13-6. ChemicalBook.

- This compound | CAS 154148-69-3. Santa Cruz Biotechnology.

- (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. MySkinRecipes.

- (S)-5-(Aminomethyl)Pyrrolidin-2-One Hydrochloride. MySkinRecipes.

- 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189.

- 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis. ChemicalBook.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride [myskinrecipes.com]

- 4. (S)-5-(Aminomethyl)Pyrrolidin-2-One Hydrochloride [myskinrecipes.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(Aminomethyl)pyrrolidin-2-one hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Abstract

This compound is a structurally compelling molecule belonging to the pyrrolidone class and classified as a GABA analogue. While extensively utilized as a synthetic intermediate in the development of therapeutics for neurological disorders, its intrinsic mechanism of action remains a subject of focused investigation.[1][2] This technical guide synthesizes the available structural and pharmacological information to propose a set of putative mechanisms that likely underpin its neuroactive potential. We will explore its hypothesized modulation of GABAergic systems and interactions with voltage-gated ion channels, drawing parallels from related compounds such as gabapentin and other pyrrolidone derivatives.[3][4][5] This document provides a robust theoretical framework and detailed, field-proven experimental protocols designed to systematically validate these hypotheses, offering a clear path forward for researchers, scientists, and drug development professionals seeking to elucidate its therapeutic promise.

Introduction: Deconstructing a Promising Neuroactive Scaffold

The pyrrolidone ring is a privileged scaffold in medicinal chemistry, serving as the foundation for a range of central nervous system (CNS) agents, from nootropics like piracetam to anticonvulsants like levetiracetam.[4][6] this compound fits within this chemical family, incorporating a key structural feature: a cyclic amine that makes it a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mature mammalian brain.[7][8] Its current application is primarily as a versatile building block for more complex molecules intended to treat neurological conditions, including cognitive dysfunction and epilepsy.[9][10] However, its structural similarity to both GABA and other neuroactive pyrrolidones suggests it may possess inherent pharmacological activity. This guide aims to dissect these potential mechanisms and provide the experimental blueprints necessary for their validation.

Hypothesized Core Mechanisms of Action

Based on its structural class, the pharmacological activity of this compound is likely multifaceted. We propose two primary, non-mutually exclusive hypotheses for its core mechanism of action.

Putative Mechanism A: Indirect Modulation of GABAergic Neurotransmission

As a GABA analogue, a primary hypothesis is its interaction with the GABAergic system. Direct agonism at GABA receptors is less likely, as many analogues, such as gabapentin, do not bind directly to these receptors.[5] Instead, the mechanism may be more nuanced.

-

Causality and Rationale: An indirect modulatory role is a common theme among GABA analogues.[3] By influencing the synthesis, vesicular packaging, release, or reuptake of endogenous GABA, a compound can effectively enhance inhibitory tone without direct receptor interaction. This could occur through subtle inhibition of the GABA-metabolizing enzyme GABA transaminase (GABA-T) or allosteric modulation of transporters. This approach provides a finer level of control over the inhibitory system compared to direct agonism, potentially leading to a wider therapeutic window.

Putative Mechanism B: Interaction with Voltage-Gated Calcium Channels (VGCCs)

A significant body of evidence points to VGCCs as a key target for both pyrrolidone derivatives and certain GABA analogues.[6] Gabapentin and pregabalin, for instance, exert their primary effects by binding to the α2δ subunit of VGCCs, which reduces neurotransmitter release.[3][5]

-

Causality and Rationale: The pyrrolidone scaffold can orient functional groups in a three-dimensional space that facilitates binding to accessory subunits of ion channels.[6] By binding to a subunit like α2δ, this compound could decrease the trafficking of calcium channels to the presynaptic membrane or modulate their gating properties. This leads to a reduction in calcium influx upon neuronal depolarization, which in turn attenuates the release of excitatory neurotransmitters like glutamate. This mechanism is highly relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

Experimental Framework for Mechanistic Validation

To move from hypothesis to validated mechanism, a rigorous experimental approach is required. The following protocols are designed as self-validating systems to interrogate the proposed targets.

Protocol: Interrogation of GABAergic System Modulation

Objective: To determine if this compound modulates presynaptic or postsynaptic components of GABAergic transmission in primary neurons.

Experimental Workflow Diagram:

Caption: Experimental workflow for assessing effects on GABAergic transmission.

Detailed Step-by-Step Methodology:

-

Neuronal Culture: Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips. Maintain cultures for 14-21 days in vitro (DIV) to allow for mature synapse formation.

-

Pharmacological Application: Prepare stock solutions of this compound. Prior to recording, perfuse the coverslip with an external solution containing either vehicle or the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings from pyramidal neurons.

-

Hold the membrane potential at -70 mV.

-

To isolate mIPSCs, add Tetrodotoxin (TTX, 1 µM) to block action potentials, and CNQX (20 µM) and AP5 (50 µM) to block ionotropic glutamate receptors.

-

-

Data Acquisition and Analysis:

-

Record spontaneous mIPSCs for a baseline period (5-10 minutes) before and after compound application.

-

Frequency Analysis: Measure the inter-event interval. A significant increase in frequency suggests a presynaptic mechanism, such as an increased probability of GABA vesicle release.

-

Amplitude and Kinetics Analysis: Measure the peak amplitude and decay kinetics of individual mIPSCs. A change in amplitude would suggest a postsynaptic effect, such as modulation of GABA-A receptor conductance.

-

-

Self-Validation: The internal control (baseline recording) for each neuron and the inclusion of a vehicle-only control group ensures that any observed effects are due to the compound. The separation of frequency and amplitude analysis allows for the deconvolution of presynaptic versus postsynaptic sites of action.

Protocol: Assessment of Voltage-Gated Calcium Channel Activity

Objective: To determine if this compound directly modulates the activity of specific VGCC subtypes.

Experimental Workflow Diagram:

Caption: Workflow for high-throughput screening of VGCC modulation.

Detailed Step-by-Step Methodology:

-

Cell Line Generation: Use a stable HEK293 cell line engineered to express the subunits of a specific VGCC, for example, the N-type channel (Cav2.2, α2δ-1, and a β subunit), which is heavily involved in neurotransmitter release.

-

High-Throughput Electrophysiology: Employ an automated patch-clamp system for efficiency and reproducibility.

-

Experimental Procedure:

-

Cells are captured and a whole-cell configuration is established.

-

The membrane potential is held at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state.

-

A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a maximal calcium current (ICa).

-

A stable baseline current is established before the application of this compound in increasing concentrations.

-

-

Data Analysis:

-

Measure the peak inward ICa at each concentration of the compound.

-

Normalize the current to the baseline reading.

-

Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

-

Self-Validation: The use of a specific, isolated channel subtype in a non-neuronal cell line ensures that any observed effect is a direct interaction with the channel complex and not an indirect network effect. A full dose-response curve validates the specificity and potency of the interaction.

Downstream Signaling and Putative Pharmacological Effects

The hypothesized molecular interactions would converge on key signaling pathways that regulate neuronal function, leading to the compound's potential therapeutic effects.

Hypothesized Downstream Signaling Pathway:

Caption: Proposed signaling cascade from molecular targets to systemic effects.

By reducing neuronal hyperexcitability and dampening excessive glutamate release, the compound could confer significant neuroprotection , shielding neurons from the excitotoxic damage implicated in stroke and neurodegenerative diseases.[4] Concurrently, by improving the signal-to-noise ratio in synaptic transmission, it may facilitate processes like long-term potentiation (LTP), providing a cellular basis for potential nootropic or cognitive-enhancing effects.[4]

Summary of Predicted Quantitative Data

| Experimental Assay | Parameter Measured | Predicted Outcome with Compound | Mechanistic Implication |

| Patch-Clamp (mIPSCs) | mIPSC Frequency | Dose-dependent increase | Enhancement of presynaptic GABA release probability |

| mIPSC Amplitude | No significant change | No direct postsynaptic GABA-A receptor modulation | |

| Automated Patch-Clamp | Peak Cav2.2 Current (ICa) | Dose-dependent inhibition | Direct modulation of N-type voltage-gated calcium channels |

| IC50 Value | 1 - 50 µM | Defines the potency of the ion channel interaction |

Conclusion and Future Directions

This compound is a compound of significant interest, positioned at the intersection of the neuroactive pyrrolidones and GABA analogues. The mechanistic framework proposed herein—centered on the dual hypotheses of indirect GABAergic modulation and direct VGCC inhibition—provides a clear and testable path to understanding its pharmacological identity. The successful validation of these mechanisms using the outlined protocols would establish a strong foundation for its development as a potential therapeutic agent for epilepsy, anxiety, or cognitive disorders.

Future work should expand upon these findings by:

-

Broadening the Target Panel: Screen the compound against other relevant CNS targets, including other VGCC subtypes, voltage-gated sodium channels, and GABA transporters.

-

In Vivo Target Engagement: Utilize techniques like in vivo microdialysis to confirm that the compound modulates neurotransmitter levels in the brain as predicted by the in vitro data.

-

Behavioral Models: Test the compound in validated animal models of epilepsy, anxiety, and memory to link the cellular mechanisms to therapeutic efficacy.

Through this systematic and integrated approach, the full therapeutic potential of this compound can be rigorously evaluated and potentially realized.

References

- RxList. (2021). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. Source: RxList, URL: [Link]

- Gouliaev, A. H., & Senning, A. (1994).

- Wikipedia. GABA. Source: Wikipedia, URL: [Link]

- Olsen, R. W. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf, URL: [Link]

- Taylor & Francis Online. GABA analogue – Knowledge and References. Source: Taylor & Francis Online, URL: [Link]

- Wikipedia. GABA analogue. Source: Wikipedia, URL: [Link]

- Raffa, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central, URL: [Link]

- MySkinRecipes. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. Source: MySkinRecipes, URL: [Link]

- Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents. PubMed, URL: [Link]

- MySkinRecipes. (S)-5-(Aminomethyl)Pyrrolidin-2-One Hydrochloride. Source: MySkinRecipes, URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA - Wikipedia [en.wikipedia.org]

- 8. GABA analogue - Wikipedia [en.wikipedia.org]

- 9. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride [myskinrecipes.com]

- 10. (S)-5-(Aminomethyl)Pyrrolidin-2-One Hydrochloride [myskinrecipes.com]

A Comprehensive Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride for Drug Discovery Professionals

Executive Overview

5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a pivotal chemical intermediate that serves as a versatile building block in modern medicinal chemistry and pharmaceutical development. With a molecular weight of 150.61 g/mol , this compound is particularly valued for its distinct structural features: a chiral pyrrolidinone core and a reactive primary amine.[1][2] These characteristics make it an essential component in the synthesis of a wide array of bioactive molecules, most notably those targeting neurological disorders.[1][3] This guide provides an in-depth analysis of its physicochemical properties, synthesis, analytical validation, and core applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Section 1: Core Physicochemical and Structural Characteristics

The utility of this compound begins with its fundamental chemical properties. As a hydrochloride salt, the compound typically presents as a stable, white crystalline powder, which enhances its shelf-life and handling characteristics compared to the free base.[1] Its solubility in aqueous media and polar organic solvents makes it amenable to a variety of reaction conditions.

The core structure consists of a five-membered lactam (a cyclic amide) ring, which is a common motif in many pharmaceuticals. The aminomethyl group at the 5-position provides a nucleophilic site for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. The chirality at this position is of paramount importance, enabling its use as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure therapeutic agents.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O·HCl | [1][2][3] |

| Molecular Weight | 150.61 g/mol | [1][2][4][5] |

| Appearance | White crystalline powder | [1] |

| Typical Purity | ≥ 95% (by NMR) | [1] |

| CAS Number | 115307-13-6 (Racemate); 1956434-90-4 ((R)-isomer); 2248666-06-8 ((S)-isomer) | [1][4][5][6] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1] |

| Free Base MW | 114.15 g/mol |[7][8][9] |

Section 2: Synthesis and Manufacturing Insights

The synthesis of 5-(Aminomethyl)pyrrolidin-2-one is a critical process that dictates its purity and suitability for GMP (Good Manufacturing Practice) applications. A common and effective laboratory-scale synthetic route involves the catalytic hydrogenation of a 5-(azidomethyl)pyrrolidin-2-one precursor.

Causality in Synthesis: The choice of this pathway is deliberate. The azide group serves as a stable and non-basic precursor to the primary amine, preventing unwanted side reactions during the formation of the pyrrolidinone ring. The subsequent reduction is typically a high-yield, clean conversion. Palladium on carbon (Pd/C) is the catalyst of choice due to its exceptional efficiency in reducing azides under a hydrogen atmosphere at moderate pressure and temperature, without cleaving the lactam ring.[10]

-

Reactor Setup: A solution of 5-(azidomethyl)pyrrolidin-2-one (1 equivalent) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) is charged into a hydrogenation vessel.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) is carefully added to the mixture under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent premature reaction or ignition of the catalyst in air.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas (H₂), and then pressurized to the target pressure (e.g., 1-4 atm). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the complete consumption of the starting azide.

-

Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude free base as an oil.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a stoichiometric amount of hydrochloric acid (as a solution in the same solvent or as HCl gas) is added to precipitate the desired this compound salt.

-

Purification: The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield the final product.

Caption: High-level workflow for the synthesis of the target compound.

Section 3: Analytical Validation and Quality Control

To ensure the integrity of any research or development program, the identity, purity, and quality of all chemical intermediates must be rigorously validated. A multi-technique approach is essential for the comprehensive characterization of this compound.

Trustworthiness through Validation: Each analytical technique provides a unique and complementary piece of information. NMR confirms the molecular structure, MS verifies the mass, and HPLC quantifies the purity. This self-validating system ensures that the material meets the stringent specifications required for drug development, where impurities can have significant impacts on biological activity and safety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and assess purity.

-

Method: A sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). Both ¹H and ¹³C NMR spectra are acquired. The resulting chemical shifts, integration values, and coupling patterns must be consistent with the expected structure of this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and identify any impurities.

-

Method: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). Detection is performed using a UV detector. The purity is calculated as the percentage of the main peak area relative to the total peak area.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Method: Using Electrospray Ionization (ESI), the analysis should show a prominent ion corresponding to the mass of the protonated free base [M+H]⁺ at approximately 115.1 m/z.

-

Caption: A standard quality control workflow for batch release.

Section 4: Core Applications in Drug Development

The value of this compound lies in its broad applicability as a versatile scaffold.

-

4.1. Intermediate for Neurological Agents: The pyrrolidinone ring is a privileged structure in central nervous system (CNS) drug discovery. This compound serves as a key starting material for nootropic (cognitive-enhancing) and neuroprotective agents.[1][3][5] Its structural similarity to neurotransmitters like GABA allows medicinal chemists to design molecules that can modulate neuronal activity.[4] It is particularly prominent in the synthesis of racetam-class drugs, which are investigated for their potential to improve memory and learning.[5]

-

4.2. Chiral Building Block: In modern drug development, controlling stereochemistry is non-negotiable. The enantiomerically pure forms of this compound—(R) and (S) isomers—are invaluable as chiral auxiliaries.[1] They guide the stereochemical outcome of subsequent reactions, enabling the synthesis of single-enantiomer drugs. This is critical because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

-

4.3. Broader Synthetic Utility: Beyond neurology, this building block is used in the synthesis of agrochemicals and specialty materials.[1] Its amine handle can be functionalized to create diverse libraries of compounds for high-throughput screening against various biological targets. Its applications also extend to material science for creating polymers and resins.[3]

Caption: Conceptual pathway from building block to drug candidate.

Section 5: Safety, Handling, and Storage Protocols

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. While not acutely toxic, it is classified as a chemical that can cause skin and eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11] In case of contact, rinse the affected area thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][11] Recommended storage is between 0-8 °C to maximize long-term stability.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is more than just a chemical with a molecular weight of 150.61 g/mol ; it is a strategic tool for innovation in drug discovery. Its unique combination of a stable lactam core, a reactive amine handle, and inherent chirality makes it a highly sought-after intermediate. For research professionals dedicated to developing the next generation of therapeutics, particularly in the challenging field of neurology, a thorough understanding and proficient use of this powerful building block are indispensable.

References

- This compound | 115307-13-6. J&K Scientific. [Link]

- (R)-(-)-3-Hydroxypyrrolidine Hydrochloride | 104706-47-0.

- 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O.

- (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. MySkinRecipes. [Link]

- (S)-5-(Aminomethyl)Pyrrolidin-2-One Hydrochloride. MySkinRecipes. [Link]

- (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride. Labcompare. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride [myskinrecipes.com]

- 5. (S)-5-(Aminomethyl)Pyrrolidin-2-One Hydrochloride [myskinrecipes.com]

- 6. (S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride CAS#: 2248666-06-8 [m.chemicalbook.com]

- 7. 173336-98-6|(R)-5-(Aminomethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 8. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-5-Aminomethyl-pyrrolidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to the Safe Handling and Application of 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 5-(Aminomethyl)pyrrolidin-2-one hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this versatile yet hazardous compound. The information herein is synthesized from authoritative safety data sheets, peer-reviewed literature, and established best practices in chemical safety.

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a chiral heterocyclic compound that has garnered significant interest in pharmaceutical and chemical research.[1] Its rigid, five-membered ring structure, coupled with a primary amine functionality, makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] Notably, it serves as a key precursor for a class of nootropic (cognition-enhancing) and neuroprotective agents.[2][3] The pyrrolidinone core is a recognized pharmacophore, and its derivatives are explored for the treatment of neurological disorders such as Alzheimer's disease.[2][3] Beyond its pharmaceutical applications, this compound is also utilized as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective production of complex molecules.[1][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 154148-69-3 | [5] |

| Molecular Formula | C₅H₁₀N₂O·HCl | [5] |

| Molecular Weight | 150.61 g/mol | [5] |

| Appearance | White to off-white solid | Generic SDS |

| Solubility | Soluble in water | General chemical knowledge |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards before handling the compound.

GHS Pictograms:

Signal Word: Danger [6]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [6] This is the primary hazard associated with this compound. Direct contact can lead to serious and irreversible tissue damage.

-

H335: May cause respiratory irritation. [6] Inhalation of dust or powder can irritate the respiratory tract, leading to coughing and shortness of breath.

-

H302: Harmful if swallowed. Ingestion can cause irritation and damage to the gastrointestinal tract.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize the risk of exposure and injury.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[7][8][9][10]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust that can cause severe eye damage.[7][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants. | To prevent skin contact and subsequent corrosive burns.[7] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To prevent inhalation of dust that can cause respiratory irritation.[7][10] |

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Grounding: When transferring large quantities, ensure that equipment is properly grounded to prevent static discharge, which could ignite flammable solvents used in the same workspace.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[12][13] Amine hydrochlorides can be corrosive to metals and may react with strong bases to liberate the free amine.[14]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

-

Segregation: Store separately from strong oxidizing agents and bases.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and activate the emergency response system.

-

Prevent the spill from entering drains or waterways.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a large spill.

-

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Toxicological and Environmental Information

Similarly, specific environmental fate and ecotoxicity data are limited. As a halogenated organic compound, its disposal should be managed carefully to prevent environmental contamination.[15][16][17][18] It is expected to be harmful to aquatic life.

Disposal Considerations

Waste this compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10]

-

Waste Classification: This material should be classified as a corrosive and halogenated organic waste.

-

Disposal Method: Incineration in a permitted hazardous waste incinerator is the preferred method of disposal for halogenated organic compounds.[19] Do not dispose of this material down the drain.[10]

Application in Neuroprotective Drug Development

The pyrrolidinone scaffold is a cornerstone in the development of nootropic and neuroprotective drugs.[2] These compounds are investigated for their potential to mitigate the cognitive decline associated with neurodegenerative diseases. The neuroprotective effects of pyrrolidinone derivatives are believed to stem from multiple mechanisms, including the attenuation of oxidative stress and the modulation of inflammatory pathways in the brain.[3][20][21][22] this compound serves as a crucial starting material for the synthesis of novel pyrrolidinone-based drug candidates.[23]

References

- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.

- Guide for Working With Corrosive Substances and how to avoid it. (2023, March 1). hsse world.

- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). United States Environmental Protection Agency.

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222.

- Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca.

- Corrosive Materials. Princeton University Environmental Health and Safety.

- Hazardous Waste Segregation.

- Working Safely with Corrosives Meeting Kit. ICW Group.

- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

- Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105581.

- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

- Lin, H. Y., et al. (2018). Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. Journal of Neuroinflammation, 15(1), 19.

- Bobyntsev, I. I., & Kryukov, A. A. (2007). [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. Eksperimental'naia i klinicheskaia farmakologiia, 70(5), 26–28.

- Tsvetanova, E., et al. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 25(5), 2919.

- (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride. Aladdin Scientific Corporation.

- 5-(Aminomethyl)pyrrolidin-2-one. PubChem.

- Incompatible Chemicals. University of St. Andrews.

- Chiral auxiliary. Wikipedia.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.

- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). European Medicines Agency.

- Properties of Amines and their Hydrochloride Salt. ResearchGate.

- BLEACH INCOMPATIBILITY CHART. Amherst College.

- Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(12), 5129–5143.

- Chemical Compatibility Database. Cole-Parmer.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2022). Molecules, 27(19), 6539.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oshatrainingschool.com [oshatrainingschool.com]

- 8. hsseworld.com [hsseworld.com]

- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 10. icwgroup.safetynow.com [icwgroup.safetynow.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 13. amherst.edu [amherst.edu]

- 14. researchgate.net [researchgate.net]

- 15. bucknell.edu [bucknell.edu]

- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 17. 7.2 Organic Solvents [ehs.cornell.edu]

- 18. campusoperations.temple.edu [campusoperations.temple.edu]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride, a versatile chiral building block with significant applications in pharmaceutical research and development. The guide delves into its chemical identity, including synonyms and stereoisomer-specific identifiers, and presents a detailed, step-by-step stereoselective synthetic protocol. Furthermore, it explores the compound's role as a key intermediate in the synthesis of modern antiepileptic drugs and examines the broader therapeutic potential of the pyrrolidinone scaffold, with a focus on neuroprotection and modulation of the GABAergic system. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Pyrrolidinone Scaffold

The 2-pyrrolidinone (or γ-lactam) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in neuroactive agents underscores its importance in the development of therapeutics for central nervous system (CNS) disorders. This compound, a key derivative of this scaffold, has emerged as a critical intermediate in the synthesis of several modern antiepileptic drugs (AEDs). This guide will provide an in-depth analysis of this compound, from its fundamental properties to its applications in drug discovery.

Chemical Identity and Synonyms

Accurate identification of a chemical entity is paramount for research and regulatory purposes. This compound exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being of particular importance in pharmaceutical synthesis.

| Identifier Type | Identifier | Stereochemistry |

| Common Name | This compound | Racemic |

| Synonym | 5-(Aminomethyl)-2-pyrrolidinone hydrochloride | Racemic |

| CAS Number | 115307-13-6 | Racemic |

| IUPAC Name | (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride | (S)-enantiomer |

| CAS Number | 2248666-06-8 | (S)-enantiomer |

| IUPAC Name | (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride | (R)-enantiomer |

| CAS Number | 1956434-90-4 | (R)-enantiomer |

| Molecular Formula | C₅H₁₁ClN₂O | All forms |

| Molecular Weight | 150.61 g/mol | All forms |

Stereoselective Synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

The (S)-enantiomer of 5-(aminomethyl)pyrrolidin-2-one is a crucial chiral building block. A common and efficient method for its synthesis utilizes the readily available and inexpensive chiral pool starting material, L-glutamic acid. The following is a representative, multi-step synthesis.

Synthetic Workflow

Caption: Stereoselective synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride from L-glutamic acid.

Detailed Experimental Protocol

The following protocol is a composite of established synthetic transformations for this class of compounds.

Step 1: Cyclization of L-Glutamic Acid to (S)-Pyroglutamic Acid

-

Procedure: L-Glutamic acid is heated in water at 130-140°C for several hours. The water is then removed under reduced pressure to yield (S)-pyroglutamic acid as a white solid.

-

Rationale: Thermal dehydration of L-glutamic acid leads to an intramolecular condensation reaction, forming the five-membered lactam ring of pyroglutamic acid while retaining the stereochemistry at the alpha-carbon.

Step 2: Reduction of (S)-Pyroglutamic Acid to (S)-Pyroglutaminol

-

Procedure: (S)-Pyroglutamic acid is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of acid, to form the corresponding ethyl ester. The ester is then dissolved in an appropriate solvent, such as ethanol, and cooled in an ice bath. Sodium borohydride is added portionwise, and the reaction is stirred until completion. Acidification followed by extraction and solvent removal yields (S)-pyroglutaminol.[2]

-

Rationale: The carboxylic acid is first converted to an ester to facilitate reduction. Sodium borohydride is a mild reducing agent that selectively reduces the ester to the corresponding alcohol without affecting the lactam carbonyl.

Step 3: Azidation of (S)-Pyroglutaminol to (S)-5-(Azidomethyl)pyrrolidin-2-one

-

Procedure: (S)-Pyroglutaminol is dissolved in a suitable aprotic solvent (e.g., THF). Triphenylphosphine and an azide source, such as diphenylphosphoryl azide (DPPA), are added, followed by the dropwise addition of a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD), at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. Purification by column chromatography affords (S)-5-(azidomethyl)pyrrolidin-2-one.

-

Rationale: This Mitsunobu-type reaction converts the primary alcohol into an azide. The reaction proceeds with inversion of configuration, but since the starting material is achiral at the hydroxymethyl carbon, this is not a concern. The azide is a stable precursor to the amine.

Step 4: Reduction of (S)-5-(Azidomethyl)pyrrolidin-2-one to (S)-5-(Aminomethyl)pyrrolidin-2-one

-

Procedure: (S)-5-(Azidomethyl)pyrrolidin-2-one is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (S)-5-(aminomethyl)pyrrolidin-2-one.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. The reaction is typically high-yielding and produces minimal byproducts.

Step 5: Formation of the Hydrochloride Salt

-

Procedure: (S)-5-(Aminomethyl)pyrrolidin-2-one is dissolved in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether. A solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate, (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

-

Rationale: The formation of the hydrochloride salt improves the stability and handling characteristics of the amine, making it a more suitable intermediate for subsequent synthetic steps.

Characterization Data

The structural integrity and purity of the final product are confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrrolidinone ring protons and the aminomethyl protons. The chemical shifts and coupling patterns will be consistent with the proposed structure. |

| ¹³C NMR | Resonances for the five carbon atoms of the molecule, including the characteristic lactam carbonyl carbon signal. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the protonated free base [C₅H₁₀N₂O + H]⁺. |

Applications in the Synthesis of Modern Antiepileptic Drugs

(S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a key precursor in the synthesis of several modern antiepileptic drugs, most notably those belonging to the racetam class.

Levetiracetam

Levetiracetam, a widely prescribed AED, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide. While some synthetic routes start from (S)-2-aminobutanoic acid, others can utilize derivatives of (S)-5-(aminomethyl)pyrrolidin-2-one.[3]

Brivaracetam

Brivaracetam is a newer generation AED and an analog of levetiracetam, exhibiting a higher affinity for its molecular target, synaptic vesicle protein 2A (SV2A). Several patented synthetic routes for brivaracetam utilize intermediates derived from (S)-5-(aminomethyl)pyrrolidin-2-one.[4][5]

Caption: Role of (S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride as a key intermediate for AEDs.

Broader Therapeutic Potential of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is not limited to antiepileptic activity. Research has demonstrated the potential of its derivatives in various other therapeutic areas, particularly those involving neuroprotection and modulation of the GABAergic system.

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective properties of pyrrolidinone derivatives in various in vitro and in vivo models of neuronal damage. For instance, novel phenylpyrrolidine derivatives have been shown to exert significant neuroprotective effects against glutamate-induced excitotoxicity in primary cortical neuron cultures.[6] In some cases, these compounds have demonstrated the ability to increase cell survival by a significant percentage at micromolar concentrations.[6]

Modulation of the GABAergic System